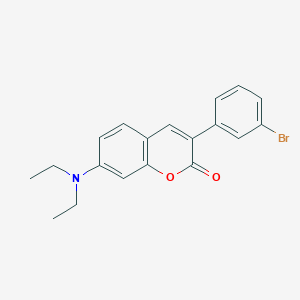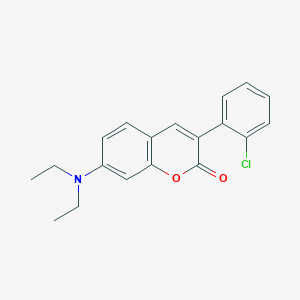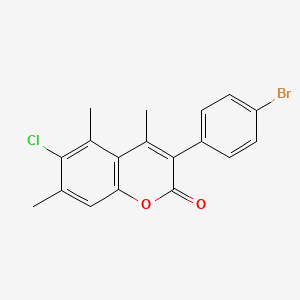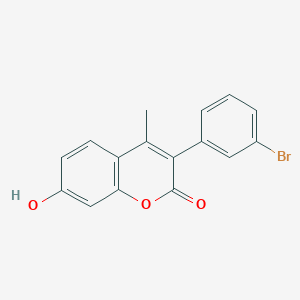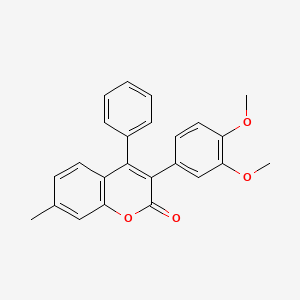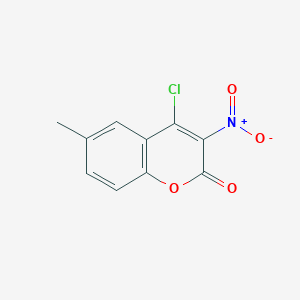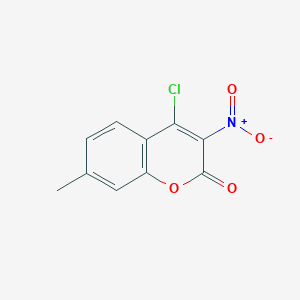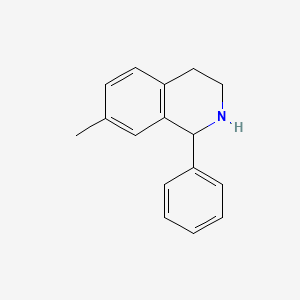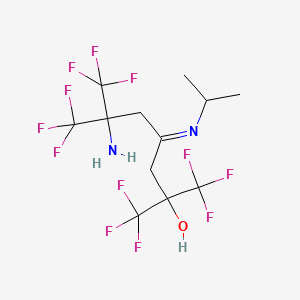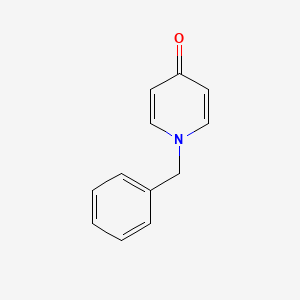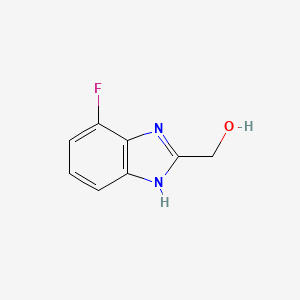
(1-Fluoroprop-1-en-1-yl)benzene
Descripción general
Descripción
The compound "(1-Fluoroprop-1-en-1-yl)benzene" is a fluorinated aromatic hydrocarbon that is part of a broader class of compounds with varying degrees of fluorination and substitution patterns. These compounds are of interest due to their unique physical, chemical, and electronic properties, which make them suitable for various applications, including materials science, organic synthesis, and pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve several strategies, including direct fluorination, organometallic chemistry, and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes is achieved through palladium-catalyzed double cross-coupling reactions, followed by reduction, demonstrating the utility of organometallic methods in constructing such molecules . Similarly, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride showcases a method for introducing fluorine atoms into aromatic systems .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be significantly influenced by the presence of fluorine atoms and their substitution pattern. For example, the synthesis and crystal structure determination of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene reveal how fluorine substitution can lead to highly crowded molecular structures, which can be analyzed using X-ray crystallography . The electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be affected by fluorination, as suggested by density functional theory calculations .
Chemical Reactions Analysis
Fluorinated benzenes can participate in various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The photochemistry of fluoro(trifluoromethyl)benzenes also provides insights into the reactivity of these compounds, with studies on their fluorescence spectra and quenching of singlet state emission in the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure and the degree of fluorination. Soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the impact of fluorination on material properties . The refractive indices of fluorinated compounds in different solvent mixtures can be measured to calculate various parameters, such as molar refraction and polarizability, which are indicative of the nature of dipole and solute-solvent interactions .
Mecanismo De Acción
Target of Action
Like other benzene derivatives, it may interact with various biological targets depending on its specific structure and functional groups .
Mode of Action
(1-Fluoroprop-1-en-1-yl)benzene, as a benzene derivative, likely undergoes electrophilic substitution reactions . The presence of the fluoropropenyl group may influence the reactivity of the benzene ring. For instance, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring . The specific mode of action of (1-Fluoroprop-1-en-1-yl)benzene would depend on the nature of its interaction with its biological targets.
Biochemical Pathways
Benzene and its derivatives can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These reactions can lead to the formation of various metabolites, which can further interact with different biochemical pathways.
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well in the body, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Benzene and its derivatives can interact with various cellular targets, potentially leading to a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Fluoroprop-1-en-1-yl)benzene. Factors such as temperature, pH, and the presence of other substances can affect its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
[(Z)-1-fluoroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERQJJTOWFQIE-MBXJOHMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluoroprop-1-en-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



